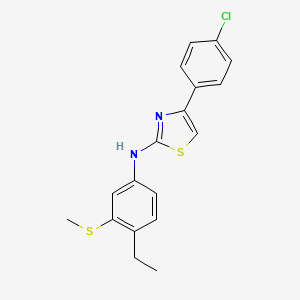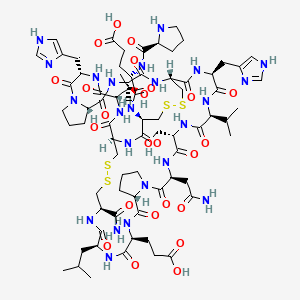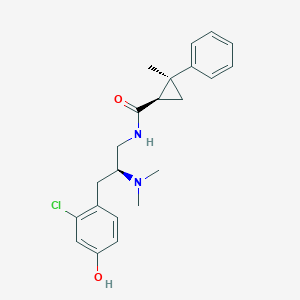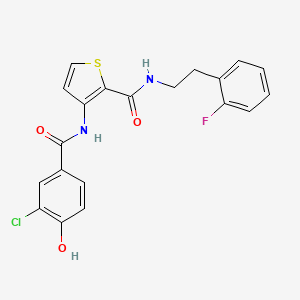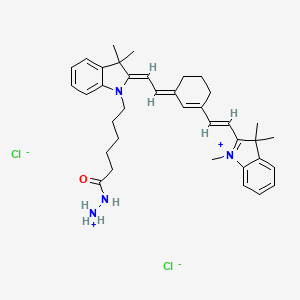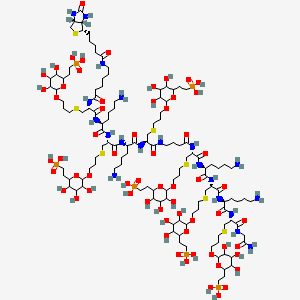
Biotin-|ANle-CKCKC-|AAbu-CKCKCG-NH2 (Cys modified with M6Pn)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotin-|ANle-CKCKC-|AAbu-CKCKCG-NH2 (Cys modified with M6Pn) is a mannose-6-phosphate (M6Pn)-peptide conjugate. This compound is capable of binding to targeted ligands of various proteins and successfully internalizing and degrading them through the mannose-6-phosphate receptor (M6PR). It is utilized in the research of lysosomal targeting chimeras (LYTACs) based on M6Pn .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-|ANle-CKCKC-|AAbu-CKCKCG-NH2 (Cys modified with M6Pn) involves the conjugation of mannose-6-phosphate to a peptide sequence. The peptide sequence is synthesized using solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The mannose-6-phosphate is then attached to the cysteine residues in the peptide sequence through a series of chemical reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale purification techniques, such as high-performance liquid chromatography (HPLC), are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Biotin-|ANle-CKCKC-|AAbu-CKCKCG-NH2 (Cys modified with M6Pn) undergoes various chemical reactions, including:
Oxidation: The cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: The mannose-6-phosphate group can participate in substitution reactions with other ligands
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Free thiol groups.
Substitution: Modified peptide with different ligands
Wissenschaftliche Forschungsanwendungen
Biotin-|ANle-CKCKC-|AAbu-CKCKCG-NH2 (Cys modified with M6Pn) has a wide range of scientific research applications:
Chemistry: Used in the study of peptide synthesis and conjugation techniques.
Biology: Employed in the investigation of protein-ligand interactions and cellular uptake mechanisms.
Industry: Utilized in the development of novel bioconjugates and diagnostic tools
Wirkmechanismus
The compound exerts its effects by binding to targeted ligands of various proteins through the mannose-6-phosphate receptor (M6PR). Once bound, the complex is internalized into lysosomes, where the proteins are degraded. This mechanism is crucial for the development of lysosomal targeting chimeras (LYTACs), which aim to degrade specific proteins within cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biotin-εNle-CKCKC-γAbu-CKCKCG-NH2: Another mannose-6-phosphate-peptide conjugate with similar properties.
Biotin-εNle-CKCKC-γAbu-CKCKCG-NH2 (Cys modified with M6Pn): A closely related compound with slight variations in the peptide sequence
Uniqueness
Biotin-|ANle-CKCKC-|AAbu-CKCKCG-NH2 (Cys modified with M6Pn) is unique due to its specific peptide sequence and the presence of mannose-6-phosphate, which allows for targeted protein degradation through the mannose-6-phosphate receptor. This specificity makes it a valuable tool in the research of lysosomal targeting chimeras (LYTACs) .
Eigenschaften
Molekularformel |
C124H230N20O63P6S7 |
|---|---|
Molekulargewicht |
3419.6 g/mol |
IUPAC-Name |
2-[6-[3-[(2R)-2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-3-[[(2S)-6-amino-1-[[(2R)-1-[[(2S)-6-amino-1-[[(2R)-1-[[4-[[(2R)-1-[[(2S)-6-amino-1-[[(2R)-1-[[(2S)-6-amino-1-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-[3-[3,4,5-trihydroxy-6-(2-phosphonoethyl)oxan-2-yl]oxypropylsulfanyl]propan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-[3-[3,4,5-trihydroxy-6-(2-phosphonoethyl)oxan-2-yl]oxypropylsulfanyl]propan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-[3-[3,4,5-trihydroxy-6-(2-phosphonoethyl)oxan-2-yl]oxypropylsulfanyl]propan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-[3-[3,4,5-trihydroxy-6-(2-phosphonoethyl)oxan-2-yl]oxypropylsulfanyl]propan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-[3-[3,4,5-trihydroxy-6-(2-phosphonoethyl)oxan-2-yl]oxypropylsulfanyl]propan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-oxopropyl]sulfanylpropoxy]-3,4,5-trihydroxyoxan-2-yl]ethylphosphonic acid |
InChI |
InChI=1S/C124H230N20O63P6S7/c125-35-9-5-21-67(137-116(175)76(64-218-57-19-45-200-122-106(165)100(159)94(153)82(206-122)33-51-212(190,191)192)141-112(171)69(23-7-11-37-127)135-114(173)74(62-216-55-17-43-198-120-104(163)98(157)92(151)80(204-120)31-49-210(184,185)186)133-87(147)27-2-1-13-39-130-86(146)26-4-3-25-84-89-71(66-220-84)143-124(177)144-89)110(169)139-72(60-214-53-15-41-196-118-102(161)96(155)90(149)78(202-118)29-47-208(178,179)180)108(167)131-40-14-28-88(148)134-75(63-217-56-18-44-199-121-105(164)99(158)93(152)81(205-121)32-50-211(187,188)189)115(174)136-70(24-8-12-38-128)113(172)142-77(65-219-58-20-46-201-123-107(166)101(160)95(154)83(207-123)34-52-213(193,194)195)117(176)138-68(22-6-10-36-126)111(170)140-73(109(168)132-59-85(129)145)61-215-54-16-42-197-119-103(162)97(156)91(150)79(203-119)30-48-209(181,182)183/h67-84,89-107,118-123,149-166H,1-66,125-128H2,(H2,129,145)(H,130,146)(H,131,167)(H,132,168)(H,133,147)(H,134,148)(H,135,173)(H,136,174)(H,137,175)(H,138,176)(H,139,169)(H,140,170)(H,141,171)(H,142,172)(H2,143,144,177)(H2,178,179,180)(H2,181,182,183)(H2,184,185,186)(H2,187,188,189)(H2,190,191,192)(H2,193,194,195)/t67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78?,79?,80?,81?,82?,83?,84-,89-,90?,91?,92?,93?,94?,95?,96?,97?,98?,99?,100?,101?,102?,103?,104?,105?,106?,107?,118?,119?,120?,121?,122?,123?/m0/s1 |
InChI-Schlüssel |
YCLQSVOVXZUKMN-ZRNYXFEKSA-N |
Isomerische SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)N[C@@H](CSCCCOC3C(C(C(C(O3)CCP(=O)(O)O)O)O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CSCCCOC4C(C(C(C(O4)CCP(=O)(O)O)O)O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CSCCCOC5C(C(C(C(O5)CCP(=O)(O)O)O)O)O)C(=O)NCCCC(=O)N[C@@H](CSCCCOC6C(C(C(C(O6)CCP(=O)(O)O)O)O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CSCCCOC7C(C(C(C(O7)CCP(=O)(O)O)O)O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CSCCCOC8C(C(C(C(O8)CCP(=O)(O)O)O)O)O)C(=O)NCC(=O)N)NC(=O)N2 |
Kanonische SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NC(CSCCCOC3C(C(C(C(O3)CCP(=O)(O)O)O)O)O)C(=O)NC(CCCCN)C(=O)NC(CSCCCOC4C(C(C(C(O4)CCP(=O)(O)O)O)O)O)C(=O)NC(CCCCN)C(=O)NC(CSCCCOC5C(C(C(C(O5)CCP(=O)(O)O)O)O)O)C(=O)NCCCC(=O)NC(CSCCCOC6C(C(C(C(O6)CCP(=O)(O)O)O)O)O)C(=O)NC(CCCCN)C(=O)NC(CSCCCOC7C(C(C(C(O7)CCP(=O)(O)O)O)O)O)C(=O)NC(CCCCN)C(=O)NC(CSCCCOC8C(C(C(C(O8)CCP(=O)(O)O)O)O)O)C(=O)NCC(=O)N)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


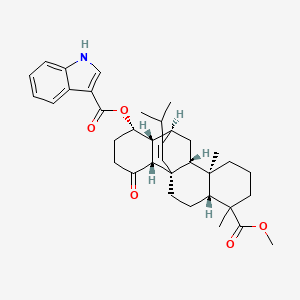
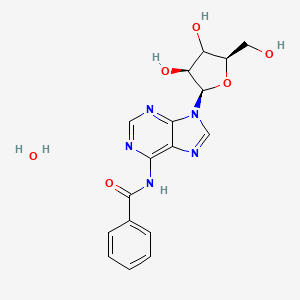
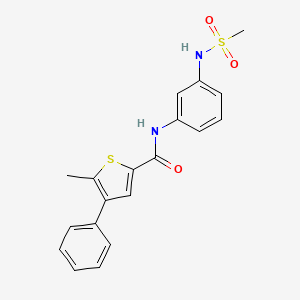
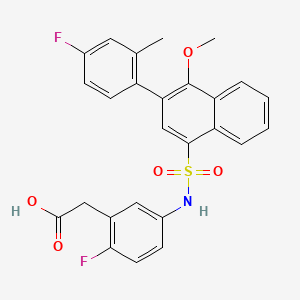
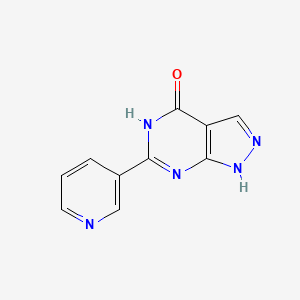
![[(8S)-8-(chloromethyl)-4-hydroxy-1-methyl-7,8-dihydrothieno[3,2-e]indol-6-yl]-[5-(2-pyrrolidin-1-ylethoxy)-1H-indol-2-yl]methanone](/img/structure/B15138408.png)

